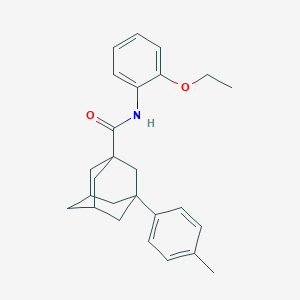![molecular formula C19H18N6O2 B4017491 N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4017491.png)
N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H18N6O2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.14912384 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Pharmacophore Models
One area of research focuses on the molecular interaction of related compounds with receptors, employing techniques like AM1 molecular orbital method and 3D-quantitative structure-activity relationship (QSAR) models. These studies aim to understand the conformational preferences and energetic stability of such compounds, contributing to the development of unified pharmacophore models for receptor ligands (Shim et al., 2002).
Synthesis and Evaluation as Anticancer Agents
Research has been conducted on synthesizing novel derivatives and evaluating their potential as anticancer agents. This involves the creation of pyrazolopyrimidines and other related structures to assess their cytotoxic activities against various cancer cell lines (Rahmouni et al., 2016).
Antibacterial Activity
Some derivatives have been synthesized and assessed for their antibacterial efficacy against Gram-negative and Gram-positive bacteria. The structural features, such as the carboxamide group, play a significant role in their activity against specific bacterial strains (Panda et al., 2011).
Functionalization Reactions and Theoretical Studies
Functionalization reactions of related compounds and their theoretical studies highlight the versatility of these compounds as scaffolds for further chemical modifications. These modifications aim to explore their potential applications in medicinal chemistry and as intermediates for synthesizing more complex molecules (Yıldırım et al., 2005).
PET Imaging Agents
Derivatives have been synthesized for potential use as PET imaging agents, specifically targeting enzymes related to neuroinflammation. This research is crucial for developing new diagnostic tools for neurodegenerative diseases (Wang et al., 2018).
Luminescence Properties and Medicinal Value
Studies also cover the synthesis and luminescence properties of novel aromatic carboxylic acid derivatives and their lanthanide complexes. This research is significant for potential applications in medicinal chemistry, highlighting the binding characteristics of these compounds with proteins like bovine serum albumin (BSA) (Tang et al., 2011).
Eigenschaften
IUPAC Name |
N-methyl-3-(1-methylpyrrol-2-yl)-N-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-24-9-3-4-18(24)16-11-17(22-21-16)19(26)25(2)12-14-10-15(23-27-14)13-5-7-20-8-6-13/h3-11H,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYSQUWHDCZMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N(C)CC3=CC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6Z)-2-benzylsulfanyl-6-[(3-bromo-4-methoxyphenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4017410.png)
![3-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}propanamide](/img/structure/B4017425.png)
![N~1~-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4017438.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4017446.png)
![2-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4017454.png)
![2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-PHENYL-1-ETHANONE](/img/structure/B4017461.png)
![5,5'-[(4-isopropylphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4017462.png)
![1-{2-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B4017465.png)

![1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4017487.png)
![1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B4017496.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(3,4-dimethoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B4017504.png)
![1-(4-bromophenyl)-3-[methyl(1-methyl-4-piperidyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B4017510.png)
![ethyl 6-methyl-4-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B4017521.png)
